3-(3-Chloro-4-fluorophenyl)-1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]quinazoline-2,4-dione
Description
This compound features a quinazoline-2,4-dione core substituted with a 3-chloro-4-fluorophenyl group at the 3-position and a 7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-ylmethyl group at the 1-position. The pyrido[1,2-a]pyrimidin-4-one moiety contributes to conformational rigidity and may influence bioavailability due to its planar structure .
Properties
CAS No. |
852454-24-1 |
|---|---|
Molecular Formula |
C23H13Cl2FN4O3 |
Molecular Weight |
483.28 |
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C23H13Cl2FN4O3/c24-13-5-8-20-27-14(9-21(31)29(20)11-13)12-28-19-4-2-1-3-16(19)22(32)30(23(28)33)15-6-7-18(26)17(25)10-15/h1-11H,12H2 |
InChI Key |
FRLJRNIKOMUQIR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC(=O)N4C=C(C=CC4=N3)Cl)C5=CC(=C(C=C5)F)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
3-(3-Chloro-4-fluorophenyl)-1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]quinazoline-2,4-dione is a complex quinazoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 373.79 g/mol. The structure features a quinazoline core, which is known for its significant biological activity.
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assays
In a study evaluating the cytotoxic effects of quinazolinone derivatives, compounds demonstrated significant inhibition of cell proliferation in several cancer cell lines (e.g., MCF-7, PC3). The IC50 values for some derivatives were reported as follows:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A3 | PC3 | 10 |
| A5 | MCF-7 | 10 |
| A6 | HT-29 | 12 |
These results suggest that the presence of specific substituents on the quinazoline structure can enhance its anticancer efficacy .
Antibacterial and Antifungal Activity
Quinazoline derivatives are also known for their antibacterial and antifungal properties. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi. For instance, certain thiazole-containing quinazoline derivatives displayed notable antibacterial activity against resistant strains .
The biological activity of the compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Kinases : Quinazolines often act as kinase inhibitors, which are crucial in cancer cell signaling pathways.
- DNA Intercalation : Some derivatives may intercalate into DNA, disrupting replication and transcription processes.
- Apoptosis Induction : The compound may induce programmed cell death in malignant cells through various pathways.
Safety and Toxicity
While the therapeutic potential is significant, understanding the safety profile is crucial. Preliminary studies on related compounds suggest that while they exhibit potent biological activity, careful evaluation of toxicity is necessary to mitigate adverse effects during clinical applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related molecules from the evidence:
Key Structural and Functional Insights :
Core Flexibility vs. The pyrido[1,2-a]pyrimidin-4-one group in the target compound and ’s compound introduces planar rigidity, which may improve DNA intercalation or kinase inhibition .
Halogen Effects :
- The 3-chloro-4-fluorophenyl group in the target compound and ’s analog enhances hydrophobicity and π-π stacking, similar to the chloro-fluorophenyl groups in AA-115/APG-115 .
- ’s compound uses multiple fluorines on pyrimidine, suggesting halogen placement critically affects electronic properties and target selectivity.
Pharmacological Potential: While AA-115/APG-115 demonstrates robust in vivo efficacy , the target compound’s lack of clinical data necessitates further studies to evaluate its therapeutic profile. Safety data for ’s quinazolinamine (e.g., first aid measures) highlights the importance of substituent choice in reducing toxicity .
Synthetic Accessibility :
- The pyrido[1,2-a]pyrimidin-4-one moiety in the target compound may complicate synthesis compared to simpler quinazoline derivatives (e.g., ’s 3-(2-chloroethyl)-quinazolinedione) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
